molecular formula C18H16N2O B076651 9-Methoxyellipticine CAS No. 10371-86-5

9-Methoxyellipticine

Cat. No.: B076651
CAS No.: 10371-86-5
M. Wt: 276.3 g/mol
InChI Key: BKRMCDAOAQWNTG-UHFFFAOYSA-N
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Description

9-Methoxyellipticine is a natural product found in Ochrosia sandwicensis, Ochrosia compta, and other organisms with data available.

Biochemical Analysis

Biochemical Properties

9-Methoxyellipticine has been shown to interact with DNA, where it intercalates into the DNA structure . This interaction can inhibit the function of certain enzymes and proteins, such as the wild-type c-Kit and c-Kit containing the D816V activating mutation .

Cellular Effects

This compound has been found to have significant antibacterial activity against multidrug-resistant Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157), which are Gram-negative bacteria . It also affects cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by intercalating into DNA . This can lead to inhibition or activation of enzymes, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that it interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with transporters or binding proteins .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Properties

IUPAC Name

9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMCDAOAQWNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride)
Record name 9-Methoxyellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865
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DSSTOX Substance ID

DTXSID50146028
Record name 9-Methoxyellipticine
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10371-86-5
Record name 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
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Record name 9-Methoxyellipticine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxyellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69187
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Record name 9-Methoxyellipticine
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Record name 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
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Record name 9-METHOXYELLIPTICINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 9-Methoxyellipticine is known to intercalate into DNA [, , , , , , , , , ]. This intercalation disrupts DNA replication and transcription, ultimately leading to cell death. Additionally, this compound has been shown to inhibit topoisomerase II [, ], an enzyme crucial for DNA replication and repair.

A:

  • Molecular Formula: C18H16N2O []
  • Molecular Weight: 276.34 g/mol []

ANone: While the provided research primarily focuses on the biological activity and synthesis of this compound, some information on its interactions with membranes can be gleaned:

  • Membrane Interactions: this compound displays amphiphilic properties and can penetrate deeply into lipid layers, even reaching the first methylene groups of the acyl chains [, ]. This interaction is influenced by the presence of cholesterol, which hinders its penetration [, ].
  • Interaction with Phospholipids: this compound strongly interacts with negatively charged phospholipids, modifying their phase properties and forming drug/lipid associations [, ]. This suggests a potential role for membrane interactions in its mechanism of action.

ANone: The provided research focuses on this compound as a potential anticancer agent and does not describe any catalytic properties or applications.

ANone: While specific details on computational studies are limited in the provided research, one paper mentions the use of electronic property calculations:

  • Electronic Properties: Research on the biooxidation of this compound involved examining the electronic properties of its oxidized forms to understand their electrophilicity and potential for biological activity [].

ANone: Several studies highlight the impact of structural modifications on the biological activity of this compound:

  • 9-Hydroxyellipticine (metabolite): 9-Hydroxyellipticine, a major metabolite of this compound, exhibits higher potency [, , , ]. This suggests the importance of the 9-hydroxy group for activity.
  • Quaternary ammonium salts: Introducing a quaternary ammonium ion at position 2 of the ellipticine scaffold enhances water solubility without compromising activity [, ].
  • Amino-alkyl substituents: Adding amino-alkyl groups, particularly at position 1, improves water solubility and often enhances potency [, , ].
  • Glycosylation: Attaching sugar moieties to the ellipticine core via glycosidic linkages has been explored to improve water solubility and pharmacokinetic properties [].

A:

  • Water solubility: this compound's poor water solubility has been a limitation for its clinical development [].
  • Derivatization Strategies: Researchers have explored various derivatization strategies, such as introducing quaternary ammonium ions, amino-alkyl substituents, and glycosylation, to improve its water solubility [, , ].

ANone:

  • Metabolism: this compound undergoes O-demethylation to form 9-Hydroxyellipticine, primarily by liver microsomes [, , , ].
  • Excretion: Both this compound and its metabolite, 9-Hydroxyellipticine, are partly excreted in bile as glucuronides in rats [].

ANone:

  • In vitro activity: this compound exhibits cytotoxicity against various cancer cell lines, including L1210 leukemia and NIH-3T3 cells [].
  • Animal Models: Studies have demonstrated its efficacy in vivo against P388 leukemia and colon 38 tumor models in mice [].
  • Mechanism of Action: Its antitumor activity is attributed to DNA intercalation, topoisomerase II inhibition, and potential interactions with cell membranes [, , , , , , , , , , , , , , , ].

ANone: While the research provided doesn't directly address resistance mechanisms, its structural similarity to other DNA intercalators suggests that mechanisms commonly observed with these agents, such as increased drug efflux or alterations in topoisomerase II, could potentially contribute to resistance. Further research is needed to investigate specific resistance mechanisms.

ANone:

  • Hemolysis: this compound has been shown to cause hemolysis in vitro and in vivo. This effect was found to be concentration-dependent and related to the compound's surface activity, lipophilicity, and cellular uptake [].
  • Factors influencing hemolysis: Studies showed that hemolysis induced by this compound could be ameliorated by various factors, including citrate, EDTA, oxytetracycline, and ICRF-159, suggesting calcium ion involvement in the process [].

ANone: One study explored the use of low-density lipoproteins (LDLs) as carriers for this compound:

  • LDL-mediated drug delivery: Researchers successfully incorporated this compound into LDLs via a microemulsion fusion technique []. This approach aimed to exploit the LDL receptor pathway for targeted delivery to cancer cells, which often overexpress LDL receptors.

ANone:

  • High-Performance Liquid Chromatography (HPLC): HPLC was employed to identify and verify the presence of 9-Hydroxyellipticine, a major metabolite of this compound, in microbial transformation studies [, ].
  • Spectrophotometry: This technique was utilized to study the interactions of this compound with model and natural membranes, revealing its ability to interact with negatively charged phospholipids and undergo protonation in their presence [].

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